2-amino-N-(2-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Description
2-Amino-N-(2-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is an indolizine-based carboxamide derivative characterized by a fluorophenyl group at the N-position and a 3-nitrobenzoyl substituent at the 3-position of the indolizine core. The 3-nitrobenzoyl group introduces strong electron-withdrawing effects, while the 2-fluorophenyl moiety contributes moderate electronegativity and steric bulk.
Properties
IUPAC Name |
2-amino-N-(2-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4/c23-15-8-1-2-9-16(15)25-22(29)18-17-10-3-4-11-26(17)20(19(18)24)21(28)13-6-5-7-14(12-13)27(30)31/h1-12H,24H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSIPTVLRWYRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the amino group, fluorophenyl group, and nitrobenzoyl group through substitution reactions.
Final Coupling: The final step would involve coupling the indolizine core with the carboxamide group under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or indolizine moieties.
Reduction: Reduction of the nitro group to an amine could be a significant reaction.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted indolizine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Interaction with enzymes, receptors, or nucleic acids.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- Key Differences :
- N-Substituent : 2-chlorophenyl (vs. 2-fluorophenyl in the target compound).
- 3-Substituent : 4-methoxybenzoyl (vs. 3-nitrobenzoyl).
- The 4-methoxybenzoyl group is electron-donating, contrasting with the electron-withdrawing nitro group. This difference likely alters electronic distribution across the indolizine core, affecting reactivity and binding interactions .
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- Key Differences :
- N-Substituent : 4-ethylphenyl (vs. 2-fluorophenyl).
- 3-Substituent : Same 3-nitrobenzoyl group.
- Steric effects from the ethyl group may disrupt interactions with planar binding sites compared to the smaller fluorine atom .
Positional Isomerism of Nitro and Other Groups
2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
- Key Differences :
- N-Substituent : 5-chloro-2-methylphenyl (vs. 2-fluorophenyl).
- 3-Substituent : 4-nitrobenzoyl (vs. 3-nitrobenzoyl).
- Impact: The para-nitro group (vs. The chloro-methyl combination on the phenyl ring adds steric bulk and polarizability, which may influence target selectivity .
N-(3-Chlorophenethyl)-4-nitrobenzamide
- Key Differences: Core Structure: Simple amide (non-indolizine). Substituents: 4-nitrobenzoyl and phenethyl groups.
- The nitro group’s role in electron withdrawal remains, but scaffold differences limit direct comparison .
Core Structure Variations
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Key Differences :
- Core Structure : Benzothiophene (vs. indolizine).
- Substituents : Similar 2-fluorophenyl group.
- Pharmacological profiles may diverge significantly due to differences in electronic and steric properties .
Implications for Drug Design
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitrobenzoyl group in the target compound enhances electrophilicity, which may improve interactions with nucleophilic residues in biological targets. In contrast, analogs with methoxy groups (e.g., ) favor electron-rich environments .
- Aromatic Substitution Effects: Fluorine (small, electronegative) vs. chlorine or ethyl (bulkier) at the N-position modulates steric accessibility and solubility.
- Scaffold Rigidity : Indolizine’s planar structure may offer superior binding to flat enzymatic pockets compared to saturated benzothiophene derivatives () .
Biological Activity
The compound 2-amino-N-(2-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a derivative of indolizine that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article will explore the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 260.22 g/mol. Its structure includes an indolizine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H9FN2O3 |
| Molecular Weight | 260.22 g/mol |
| Boiling Point | Not available |
| InChI Key | ZTEHQPVGEHUXHI-UHFFFAOYSA-N |
| Number of Heavy Atoms | 19 |
| Number of Aromatic Rings | 12 |
Antiproliferative Effects
Recent studies have shown that indolizine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds related to the indole-2-carboxamide series have demonstrated greater antiproliferative effects against breast cancer cell lines (MCF-7) compared to standard chemotherapeutic agents like doxorubicin. The most potent derivatives had GI50 values ranging from 0.95 µM to 1.50 µM, indicating strong efficacy in inhibiting cancer cell growth .
The mechanisms through which these compounds exert their antiproliferative effects include:
- Inhibition of Kinases : Compounds have been identified as multi-targeted kinase inhibitors, particularly affecting EGFR and CDK2 pathways, which are crucial in cancer cell proliferation and survival.
- Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells by activating apoptotic markers such as Caspases 3, 8, and 9, along with alterations in Bcl-2 family proteins .
Case Studies
-
Study on Indole-2-Carboxamides :
- A series of indole-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines.
- The study found that specific structural modifications significantly enhanced the potency of these compounds, highlighting the importance of the phenethyl moiety in their backbone structure for increased activity .
- Mechanistic Evaluation :
Q & A
Basic: What are the common synthetic routes for preparing 2-amino-N-(2-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions, including:
- Friedel-Crafts acylation to introduce the 3-nitrobenzoyl group to the indolizine core.
- Nucleophilic substitution for attaching the 2-fluorophenyl carboxamide moiety.
Key optimization strategies include: - Using anhydrous solvents (e.g., DMF or acetone) to minimize side reactions .
- Catalytic Lewis acids (e.g., AlCl₃) to enhance acylation efficiency .
- Temperature control (room temperature for substitution; 50–80°C for cyclization) to balance reaction rate and byproduct formation .
- Purification via column chromatography (hexane:ethyl acetate gradients) for >75% purity .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry of substituents (e.g., δ ~9.5 ppm for indolizine protons, δ ~188 ppm for carbonyl carbons) .
- FT-IR : Identify functional groups (e.g., 1670–1700 cm⁻¹ for amide C=O; 1520 cm⁻¹ for nitro groups) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- HPLC : Assess purity (>95% using C18 columns with acetonitrile/water mobile phases) .
Basic: What safety precautions are critical when handling this compound due to its hazardous properties?
Answer:
- Physical hazards : Avoid heat/sparks (risk of decomposition) .
- Health hazards : Use PPE (gloves, respirators) to prevent inhalation or dermal exposure; toxicity data suggest LD₅₀ >300 mg/kg (oral, rat) but requires caution .
- Environmental hazards : Prevent aquatic contamination (EC₅₀ <1 mg/L for Daphnia) via sealed waste disposal .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. no activity in similar assays)?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) .
- Structural analogs : Compare substituent effects (e.g., 3-nitro vs. 4-fluoro groups alter electron-withdrawing properties and target binding) .
- Cellular uptake differences : Use logP calculations (e.g., ClogP ~2.5 for this compound) to predict membrane permeability .
- Target selectivity : Perform molecular docking (e.g., vs. bacterial DNA gyrase) to confirm binding interactions .
Advanced: What computational methods are recommended for predicting the structure-activity relationship (SAR) of indolizine derivatives?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potentials to identify nucleophilic/electrophilic sites (e.g., nitro group’s electron deficiency enhances reactivity) .
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., with kinase domains) over 100 ns trajectories .
- QSAR Models : Use descriptors like polar surface area (PSA), molar refractivity, and Hammett constants to correlate substituents with activity .
Advanced: How can researchers troubleshoot low yields during the final cyclization step of indolizine synthesis?
Answer:
Common issues and solutions:
- Incomplete cyclization : Increase reaction time (8–12 hrs) or add catalytic p-TsOH .
- Byproduct formation : Use high-boiling solvents (e.g., DMSO) to stabilize intermediates .
- Steric hindrance : Replace bulky substituents with smaller groups (e.g., methyl vs. ethyl) at the indolizine 1-position .
- Monitoring : Track progress via TLC (silica gel, UV visualization) at 30-minute intervals .
Advanced: What strategies are effective for enhancing the compound’s solubility in aqueous media for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at the amide group for enzymatic hydrolysis .
- Co-solvents : Use PEG-400 or cyclodextrin inclusion complexes to increase solubility (up to 5 mg/mL) .
- Salt formation : React with HCl or sodium bicarbonate to generate ionic derivatives .
Advanced: How can researchers validate the mechanism of action for this compound in anticancer assays?
Answer:
- Flow cytometry : Assess apoptosis via Annexin V/PI staining (e.g., IC₅₀ values in MCF-7 cells) .
- Western blotting : Measure caspase-3/9 activation and PARP cleavage .
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify targets .
- ROS detection : Use DCFH-DA probes to quantify oxidative stress induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
